Methyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted furan, chlorophenyl derivatives, and thiazolopyrimidine precursors. The reaction conditions may involve:
Solvents: Commonly used solvents such as dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzyme function.
Modulating receptor activity: Affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar structures.
Furan derivatives: Compounds with a furan ring and similar substituents.
Uniqueness
Methyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and the potential biological activities they confer.
Biological Activity
Methyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential therapeutic applications. This article synthesizes current research findings on its biological activity, focusing on its antibacterial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C27H21ClN2O4S
- Molecular Weight : 493.99 g/mol
- CAS Number : 1259370-99-4
The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities.
Antibacterial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antibacterial properties. For instance, compounds structurally similar to the target compound have shown promising results against Gram-positive bacteria, including multidrug-resistant strains. In vitro studies demonstrated minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL for several derivatives .
Table 1: Antibacterial Activity of Related Compounds
Compound | MIC (µg/mL) | Bacteria Targeted |
---|---|---|
Compound A | 2 | MRSA |
Compound B | 4 | Streptococcus pneumoniae |
Target Compound | 2–4 | Various Gram-positive bacteria |
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to inhibit key signaling pathways involved in cancer proliferation. Studies have indicated that it may act on the SHP2 phosphatase pathway, which is implicated in various cancers. In vitro assays showed that related compounds significantly inhibited cell proliferation in lung and breast cancer cell lines with IC50 values around 200 nM .
Case Study: Inhibition of SHP2
A study focused on a similar thiazolo derivative revealed that it effectively blocked growth factor-mediated Erk1/2 and Akt activation, leading to reduced cell viability in cancer models. These findings suggest that the target compound may possess similar mechanisms of action.
Other Pharmacological Activities
Beyond antibacterial and anticancer effects, preliminary studies suggest potential anti-inflammatory and analgesic properties. The presence of methoxycarbonyl groups may enhance these activities by modulating inflammatory pathways.
Properties
CAS No. |
609795-02-0 |
---|---|
Molecular Formula |
C28H21ClN2O6S |
Molecular Weight |
549.0 g/mol |
IUPAC Name |
methyl (2E)-2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H21ClN2O6S/c1-15-23(27(34)36-3)24(16-7-9-17(10-8-16)26(33)35-2)31-25(32)22(38-28(31)30-15)14-20-11-12-21(37-20)18-5-4-6-19(29)13-18/h4-14,24H,1-3H3/b22-14+ |
InChI Key |
DIVTZBCJMZDLJK-HYARGMPZSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Cl)/SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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